
N-Fmoc-L-Isoleucine methyl ester
説明
N-Fmoc-L-Isoleucine methyl ester is a derivative of the amino acid L-isoleucine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc protecting group under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-Isoleucine methyl ester typically involves the protection of the amino group of L-isoleucine with the Fmoc group, followed by esterification of the carboxyl group with methanol. The Fmoc protection is usually achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The esterification can be carried out using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .
化学反応の分析
Amino Group Protection
The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved via reaction with Fmoc N-hydroxysuccinimide ester in basic conditions (e.g., saturated aqueous NaHCO₃) . For example, glycine tert-butyl ester hydrochloride reacts with Fmoc N-hydroxysuccinimide ester to form Fmoc-Gly-OtBu .
Carboxylic Acid Esterification
The carboxylic acid group is converted to a methyl ester using methanol as the solvent and sulfuric acid as a catalyst. Alternative methods include:
-
SOCl₂-mediated esterification : Fmoc-protected amino acids react with SOCl₂ in methanol, ethanol, or isopropanol (iPrOH) at 0°C, followed by stirring at room temperature .
-
Methyl iodide (MeI) esterification : Acid-sensitive esters are synthesized by reacting Fmoc-protected amino acids with MeI in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) .
Key Structural Features
The compound’s structure includes a methyl ester group at the carboxyl terminus and an Fmoc protecting group at the amino terminus. Its SMILES notation is:
C(O)(=O)[C@H]([C@@H](C)CC)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
.
Ester Hydrolysis Optimization
Efficient hydrolysis of Fmoc-protected amino esters requires mild conditions to avoid Fmoc deprotection or epimerization. Key findings include:
-
Solvent effects : Acetone, THF, and iPrOH minimize Fmoc deprotection (<10% loss) and avoid transesterification side-reactions .
-
Calcium iodide (CaI₂) : Used as a protective agent for Fmoc during hydrolysis, enabling selective ester cleavage without epimerization .
Solvent | Fmoc Deprotection | Hydrolysis Yield |
---|---|---|
Acetone | <10% | Comparable to iPrOH |
iPrOH | <10% | Moderate |
THF/Dioxane | <10% | <15% |
Epimerization and Stability Considerations
Epimerization at the α-carbon is a critical concern during synthesis and reactions. Studies using NMR spectroscopy demonstrate:
-
Detection of D-allo-isoleucine : A new peak at δ ~5.45 ppm (α-CH proton) indicates epimerization during coupling or hydrolysis .
-
Mitigation strategies : Mild reaction conditions (e.g., controlled pH, short reaction times) minimize epimerization .
Analytical Characterization
科学的研究の応用
Scientific Research Applications
-
Peptide Synthesis
- Solid-Phase Peptide Synthesis : N-Fmoc-L-Isoleucine methyl ester is extensively used in SPPS, allowing for the efficient assembly of peptides with high purity. Its incorporation into peptide sequences facilitates the production of complex structures necessary for biological activity .
- Dipeptide Synthesis : The compound has been utilized in the synthesis of dipeptides, where its reactivity with other amino acid derivatives leads to high-yield products. For instance, studies have shown that using this compound in conjunction with other amino acid methyl esters can yield dipeptides with yields ranging from 70% to 94% .
-
Drug Development
- Peptide-Based Therapeutics : this compound serves as a precursor for developing peptide-based drugs. Its stability and ability to modify peptide structures enhance biological activity, making it valuable in pharmaceutical applications .
- Targeted Drug Delivery : The compound's properties facilitate bioconjugation processes, enabling the attachment of peptides to various biomolecules like antibodies or nanoparticles, which is crucial for targeted therapy .
- Bioconjugation
- Protein Labeling
- Research in Neuroscience
-
Dipeptide Synthesis Case Study
In a study published by MDPI, researchers demonstrated the effective coupling of this compound with various amino acid methyl esters using optimized conditions that resulted in high yields of dipeptides . This study highlighted the versatility of this compound in synthesizing complex peptide structures. -
Bioconjugation Application
A research article discussed how this compound was utilized to create bioconjugates that enhance drug delivery systems targeting specific cells. The study illustrated how the conjugation process improved the therapeutic efficacy of peptide-based drugs . -
Neuropeptide Synthesis
In neuroscience research, this compound was employed to synthesize neuropeptides that play roles in signaling pathways related to neurodegenerative diseases. This application underscores its importance in therapeutic development within neurology .
作用機序
The primary function of N-Fmoc-L-Isoleucine methyl ester is to serve as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group protects the carboxyl group, allowing for selective reactions at the amino group. The Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
類似化合物との比較
Similar Compounds
- N-Fmoc-L-Leucine methyl ester
- N-Fmoc-L-Valine methyl ester
- N-Fmoc-L-Alanine methyl ester
Uniqueness
N-Fmoc-L-Isoleucine methyl ester is unique due to the presence of the isoleucine side chain, which provides specific steric and hydrophobic properties. This makes it particularly useful in the synthesis of peptides that require these characteristics for proper folding and function .
生物活性
N-Fmoc-L-Isoleucine methyl ester is a derivative of isoleucine, an essential amino acid, widely utilized in peptide synthesis due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group. This compound exhibits various biological activities, making it significant in pharmaceutical and biochemical research. This article reviews its biological activity, synthesis methods, and relevant case studies.
This compound has the molecular formula and a molecular weight of 365.44 g/mol. The presence of the Fmoc group enhances the stability and solubility of the compound, facilitating its application in peptide synthesis.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. For instance, it has been noted that derivatives of N-methylated amino acids exhibit potent bioactivity against fungi and bacteria, with minimum inhibitory concentration (MIC) values indicating significant effectiveness against dermatophytes and pathogenic fungi like Candida albicans .
- Anthelmintic Activity :
-
Peptide Synthesis :
- The Fmoc protecting group allows for selective deprotection during solid-phase peptide synthesis, contributing to the formation of complex peptides with enhanced biological activities. The methodology for synthesizing Fmoc-protected amino acids has been refined to improve yield and reduce racemization during alkylation steps .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound derivatives against various microbial strains. The results demonstrated significant activity against dermatophytes with MIC values as low as 6 µg/mL, outperforming traditional antifungal agents like Griseofulvin .
Microbial Strain | MIC (µg/mL) | Reference |
---|---|---|
M. audouinii | 6 | |
T. mentagrophytes | 6 | |
C. albicans | 6 | |
P. aeruginosa | Moderate | |
K. pneumoniae | Moderate |
Case Study 2: Peptide Synthesis Optimization
The synthesis protocol for this compound was optimized using a solid-phase approach with 2-chlorotrityl chloride resin, which enhanced the efficiency of the methylation process while minimizing racemization. This method allows for scalable production of bioactive peptides .
Research Findings
Recent advancements in peptide synthesis techniques highlight the importance of this compound as a building block for developing novel therapeutics:
- N-Methylation Effects : N-Methylation has been shown to enhance the bioavailability and half-life of peptides in vivo, indicating potential for drug development applications .
- Deprotection Strategies : Innovative deprotection strategies have been developed to maintain the integrity of sensitive side chains during peptide synthesis, ensuring high yields of desired products without compromising biological activity .
特性
IUPAC Name |
methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)/t14-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDWGJXDOVAEEJ-XOBRGWDASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。